tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate is a chemical compound notable for its azetidine structure, which features a four-membered cyclic amine. This compound is characterized by its specific stereochemistry and functional groups that may confer distinct biological activities. The compound has garnered interest in medicinal chemistry and pharmacology due to its potential biological activities and applications in various scientific fields.
The compound can be sourced from various chemical suppliers, including Aladdin Scientific and AchemBlock, which provide detailed specifications such as purity levels and molecular weight. The compound has a CAS number of 171919-81-6 and a molecular formula of C9H17NO3, with a molecular weight of approximately 187.24 g/mol .
tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate is classified as a heterocyclic compound due to its azetidine ring structure. It falls under the category of amino acid derivatives and is often used as a building block in organic synthesis.
The synthesis of tert-butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate can be achieved through various synthetic routes. Common methods include:
These methods highlight the versatility of synthetic strategies available for producing this compound and its derivatives .
The synthesis typically requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and selectivity towards the desired stereoisomer. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate possesses a unique molecular structure characterized by:
The structural representation can be described using the following SMILES notation: O=C(N1[C@@H](C)[C@@H](CO)C1)OC(C)(C)C
.
tert-Butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate can participate in various chemical reactions, including:
These reactions are significant for synthetic applications and modifications of the compound, allowing for the creation of diverse derivatives with potentially enhanced properties .
Understanding the reactivity of this compound requires knowledge of its electronic structure and steric factors influencing reaction pathways. Kinetics and thermodynamics play crucial roles in determining reaction feasibility.
Preliminary studies suggest that tert-butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate may exhibit various biological activities. Possible mechanisms include:
Further research is necessary to elucidate the specific biological mechanisms and therapeutic potentials of this compound .
Experimental data indicate that similar compounds may exhibit varying degrees of biological activity based on their structural modifications.
The physical properties of tert-butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate include:
Chemical properties include:
Relevant data from suppliers indicate that the compound has a purity level exceeding 95% in commercial preparations .
tert-butyl (2R,3S)-3-(hydroxymethyl)-2-methylazetidine-1-carboxylate has potential applications in various fields:
Ongoing research aims to explore its full potential in drug development and other scientific applications .
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0